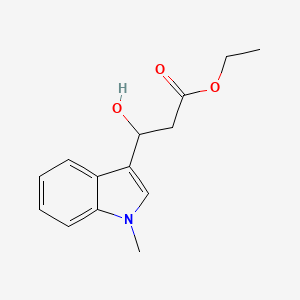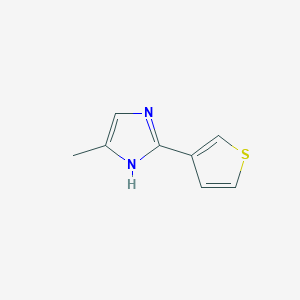![molecular formula C21H32BFN2O3 B15333298 (R)-4-[[2-(3-Fluoro-1-pyrrolidinyl)ethyl]carbamoyl]-3,5-dimethylphenylboronic Acid Pinacol Ester](/img/structure/B15333298.png)
(R)-4-[[2-(3-Fluoro-1-pyrrolidinyl)ethyl]carbamoyl]-3,5-dimethylphenylboronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-[[2-(3-Fluoro-1-pyrrolidinyl)ethyl]carbamoyl]-3,5-dimethylphenylboronic Acid Pinacol Ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a boronic acid ester group, a fluorinated pyrrolidine moiety, and a dimethylphenyl group. These structural features contribute to its reactivity and potential utility in chemical synthesis and medicinal chemistry.
Métodos De Preparación
The synthesis of ®-4-[[2-(3-Fluoro-1-pyrrolidinyl)ethyl]carbamoyl]-3,5-dimethylphenylboronic Acid Pinacol Ester typically involves multiple steps, including the formation of the boronic acid ester and the introduction of the fluorinated pyrrolidine group. Common synthetic routes may include:
Formation of the Boronic Acid Ester: This step often involves the reaction of a boronic acid with pinacol in the presence of a suitable catalyst.
Introduction of the Fluorinated Pyrrolidine Group: This can be achieved through nucleophilic substitution reactions, where a fluorinated pyrrolidine derivative is reacted with an appropriate electrophile.
Coupling Reactions: The final step may involve coupling the intermediate products to form the desired compound under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions.
Industrial production methods may vary, but they generally follow similar principles, with optimization for scale, yield, and purity.
Análisis De Reacciones Químicas
®-4-[[2-(3-Fluoro-1-pyrrolidinyl)ethyl]carbamoyl]-3,5-dimethylphenylboronic Acid Pinacol Ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorinated pyrrolidine group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
®-4-[[2-(3-Fluoro-1-pyrrolidinyl)ethyl]carbamoyl]-3,5-dimethylphenylboronic Acid Pinacol Ester has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-4-[[2-(3-Fluoro-1-pyrrolidinyl)ethyl]carbamoyl]-3,5-dimethylphenylboronic Acid Pinacol Ester involves its interaction with specific molecular targets and pathways. The boronic acid ester group can form reversible covalent bonds with biological molecules, such as enzymes or receptors, potentially modulating their activity. The fluorinated pyrrolidine group may enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
®-4-[[2-(3-Fluoro-1-pyrrolidinyl)ethyl]carbamoyl]-3,5-dimethylphenylboronic Acid Pinacol Ester can be compared with other similar compounds, such as:
Phenylboronic Acid Esters: These compounds share the boronic acid ester group but lack the fluorinated pyrrolidine moiety.
Fluorinated Pyrrolidine Derivatives: These compounds contain the fluorinated pyrrolidine group but do not have the boronic acid ester functionality.
Dimethylphenyl Derivatives: These compounds include the dimethylphenyl group but may differ in other structural features.
Propiedades
Fórmula molecular |
C21H32BFN2O3 |
|---|---|
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
N-[2-(3-fluoropyrrolidin-1-yl)ethyl]-2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C21H32BFN2O3/c1-14-11-16(22-27-20(3,4)21(5,6)28-22)12-15(2)18(14)19(26)24-8-10-25-9-7-17(23)13-25/h11-12,17H,7-10,13H2,1-6H3,(H,24,26) |
Clave InChI |
SZPWYYQMGZWKAP-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)C(=O)NCCN3CCC(C3)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15333258.png)



![3-Chloroimidazo[1,2-a]pyridin-7-ol](/img/structure/B15333283.png)



